molecular formula C13H11N3O3 B4919849 N-(4-methyl-2-nitrophenyl)pyridine-3-carboxamide CAS No. 5356-62-7

N-(4-methyl-2-nitrophenyl)pyridine-3-carboxamide

Cat. No.: B4919849
CAS No.: 5356-62-7
M. Wt: 257.24 g/mol
InChI Key: RKJVXMKEAVMWHX-UHFFFAOYSA-N
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Description

Overview of Pyridine-3-carboxamide (B1143946) Derivatives and their Significance in Organic and Medicinal Chemistry

The pyridine-3-carboxamide scaffold, also known as nicotinamide (B372718), is a fundamental heterocyclic structure of immense importance in chemistry and biology. nih.gov It is a component of the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD), highlighting its central role in biological redox reactions. rsc.org In the realm of organic chemistry, pyridine (B92270) and its derivatives serve as versatile building blocks and precursors for the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. nih.govresearchgate.net

The significance of pyridine-3-carboxamide derivatives in medicinal chemistry is particularly noteworthy. nih.gov This structural motif is a "privileged scaffold," meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity, leading to a diverse range of pharmacological activities. rsc.orgsemanticscholar.org Consequently, pyridine-based structures are found in thousands of existing drug molecules. rsc.org Researchers have successfully incorporated this scaffold into compounds designed to treat a multitude of conditions, including infections, inflammation, and cancer. nih.gov The versatility of the pyridine ring allows for extensive structural modifications, enabling chemists to fine-tune the biological activity and pharmacokinetic properties of new drug candidates. researchgate.netnih.gov

The broad spectrum of biological activities reported for pyridine-3-carboxylic acid analogs includes:

Antiviral nih.gov

Antibacterial nih.govrsc.org

Antifungal nih.gov

Pesticidal and Herbicidal nih.govgoogle.com

Anticancer researchgate.net

Anti-inflammatory nih.gov

The following table provides examples of the diverse applications of pyridine derivatives in medicinal chemistry.

Compound Class Therapeutic Application Significance
Pyridine-based Copper ComplexesSuperoxide (B77818) scavenging, AntimicrobialExhibit superoxide dismutase activity. rsc.org
Imatinib AnalogsAnticancer (Chronic Myeloid Leukemia)Development of alternative therapeutic agents with reduced drug resistance. researchgate.net
Dihydropyridine DerivativesCardiovascular (Calcium-channel blockers)Widely used for treating hypertension. nih.gov
Nicotinamide (Vitamin B3)Nutritional Supplement, various medical usesEssential human nutrient involved in cellular metabolism. nih.gov

This table illustrates the broad utility of the pyridine scaffold in drug development.

Contextualization of N-(4-methyl-2-nitrophenyl)pyridine-3-carboxamide within Related Chemical Scaffolds

The core pyridine-3-carboxamide structure is central. Variations of this scaffold involve substitutions at different positions on the pyridine ring or modifications of the amide group. The amide linkage itself is a crucial feature, and its orientation and the nature of its substituents are key determinants of a molecule's properties. For instance, research into antimalarial agents has explored various carboxamide scaffolds, including reversed amides and those incorporated into different heterocyclic systems like triazoles and oxazoles, demonstrating the modularity of this chemical design. malariaworld.org

The 4-methyl-2-nitrophenyl group is an example of a substituted nitroaromatic ring. The presence and position of the nitro (-NO₂) and methyl (-CH₃) groups on the phenyl ring significantly influence the electronic properties of the molecule. The nitro group is a strong electron-withdrawing group, which can affect the reactivity of the aromatic ring and the properties of the amide linkage. nih.govnih.gov The methyl group, being electron-donating, provides a contrasting electronic influence. The specific substitution pattern (ortho-nitro and para-methyl) creates a distinct electronic and steric environment. Similar phenyl-amino-pyridine-pyrimidine (PAPP) scaffolds are investigated as precursors for drug design, where substitutions on the phenyl ring are critical for biological activity. researchgate.net

Research Trajectories and Academic Interest in Nitro-Substituted Aromatic Amides

The field of nitro-substituted aromatic amides is driven by the unique chemical properties conferred by the nitro group. nih.gov Nitroaromatic compounds are vital intermediates in the chemical industry, used in the synthesis of pharmaceuticals, dyes, and agrochemicals. researchgate.netnih.gov Their chemistry has been a subject of intensive study for over a century, yet new reactions and applications continue to be discovered. nih.gov

One major research trajectory focuses on synthesis and methodology . Developing efficient and selective methods for introducing nitro groups onto aromatic rings (nitration) is a cornerstone of organic synthesis. researchgate.net Traditional methods often require harsh conditions (e.g., mixed nitric and sulfuric acids), leading to ongoing research into milder and more regioselective nitration protocols. nih.govresearchgate.net Conversely, the selective reduction of the nitro group to an amine is another critical transformation, as it provides a pathway to a vast array of other functional groups. researchgate.net Achieving this reduction selectively in the presence of other reducible groups, such as an amide, presents a significant synthetic challenge and is an active area of research. researchgate.net

Another significant area of interest is the reactivity and application of these compounds. The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, a reaction of great synthetic utility. nih.govchemrxiv.org This reactivity allows for the further functionalization of the nitroaromatic core. Furthermore, the nitro group itself can act as a directing group in chemical reactions or be transformed into other functionalities. nih.gov

In medicinal chemistry and materials science, the nitro group is often incorporated to modulate a molecule's electronic properties, polarity, and ability to engage in specific intermolecular interactions like hydrogen bonding. researchgate.netnih.gov The photochemistry of nitroaromatic compounds is also a distinct and complex field of study, with applications in areas such as nitric oxide release agents. rsc.orgresearchgate.net

The table below summarizes key research areas involving nitroaromatic compounds.

Research Area Focus Significance
Synthetic MethodsDevelopment of novel nitration and reduction reactions. researchgate.netProvides access to a wide range of chemical structures for various applications. nih.gov
Nucleophilic Aromatic SubstitutionUsing the nitro group to activate the aromatic ring for substitution reactions. nih.govchemrxiv.orgEnables the synthesis of complex, highly functionalized molecules.
Medicinal ChemistryIncorporation of nitro groups to enhance biological activity. nih.govThe nitro group can alter polarity and binding interactions with biological targets. nih.gov
PhotochemistryStudy of excited-state dynamics and photoinduced reactions. rsc.orgApplications in photobiology and the development of photoactive materials. researchgate.net

This table highlights the diverse and ongoing academic interest in the chemistry of nitro-substituted aromatic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methyl-2-nitrophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-9-4-5-11(12(7-9)16(18)19)15-13(17)10-3-2-6-14-8-10/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJVXMKEAVMWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CN=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385759
Record name N-(4-methyl-2-nitrophenyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641468
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5356-62-7
Record name N-(4-methyl-2-nitrophenyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for N 4 Methyl 2 Nitrophenyl Pyridine 3 Carboxamide and Analogues

Direct Synthesis Approaches to N-(4-methyl-2-nitrophenyl)pyridine-3-carboxamide

The most direct and common approach for the synthesis of this compound involves the formation of an amide linkage between a pyridine-3-carboxylic acid derivative and 4-methyl-2-nitroaniline (B134579).

Acylation reactions are a cornerstone of amide synthesis, providing reliable and high-yielding routes to the desired product.

The reaction typically employs an activated form of pyridine-3-carboxylic acid, such as nicotinoyl chloride, which is the acyl chloride derivative. Nicotinoyl chloride can be prepared by reacting nicotinic acid with a chlorinating agent like thionyl chloride. This activated species then readily reacts with the primary amine, 4-methyl-2-nitroaniline, to form the amide bond. While acetic anhydride (B1165640) is a common acylating agent, for the synthesis of this specific amide, the use of nicotinoyl chloride is more direct.

A plausible reaction scheme is as follows:

Step 1: Formation of Nicotinoyl Chloride Nicotinic acid is reacted with thionyl chloride, often with gentle heating, to produce nicotinoyl chloride hydrochloride. The excess thionyl chloride is typically removed by distillation.

Step 2: Amide Bond Formation The resulting nicotinoyl chloride is then reacted with 4-methyl-2-nitroaniline in a suitable solvent to yield this compound.

In acylation reactions involving acyl chlorides, a base is often added to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction. shaalaa.comvedantu.com Pyridine (B92270) is a commonly used base for this purpose. Its role is twofold: it acts as an acid scavenger, driving the reaction to completion by removing the HCl, and it can also act as a nucleophilic catalyst, activating the acyl chloride towards nucleophilic attack by the amine. vedantu.comdoubtnut.comstackexchange.com The use of a tertiary amine base like pyridine prevents the protonation of the starting amine, ensuring its availability for the acylation reaction. shaalaa.comvedantu.com

The choice of solvent is crucial for the success of the acylation reaction. Aprotic solvents that can dissolve both the acyl chloride and the aniline (B41778) derivative are generally preferred. google.com Dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are commonly used solvents for such reactions. ucl.ac.uk The reaction is often carried out at room temperature, although gentle heating may be required to ensure complete reaction. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry of reactants, is essential to maximize the yield and purity of the final product.

ParameterTypical ConditionRationale
Acylating Agent Nicotinoyl chlorideHighly reactive, facilitating amide bond formation.
Amine 4-methyl-2-nitroanilineThe nucleophile that attacks the acyl chloride.
Catalyst/Base PyridineNeutralizes HCl byproduct and can catalyze the reaction. shaalaa.comvedantu.comdoubtnut.comstackexchange.com
Solvent Dichloromethane (DCM), THF, or DMFAprotic, dissolves reactants, and is inert to the reaction conditions. ucl.ac.uk
Temperature Room temperature to gentle heatingBalances reaction rate and potential side reactions.

An alternative, though less direct, synthetic strategy could involve the formation of the amide bond first, followed by the introduction of the nitro group onto the aromatic ring. For instance, N-(4-methylphenyl)pyridine-3-carboxamide could be synthesized and then subjected to nitration. However, nitration of such a substituted benzene (B151609) ring can lead to a mixture of isomers, making the purification of the desired 2-nitro isomer challenging. Therefore, the direct acylation of 4-methyl-2-nitroaniline is generally the more regioselective and preferred method.

Amide Bond Formation via Acylation Reactions

Functionalization and Derivatization Strategies

The structure of this compound presents several opportunities for functionalization, allowing for the synthesis of a wide range of analogues. The primary sites for modification are the nitro group, the pyridine ring, and the methyl group.

A key transformation for derivatization is the reduction of the nitro group to an amine. This conversion opens up a plethora of subsequent reactions to introduce diverse functionalities. The catalytic hydrogenation of a closely related compound, N-4-nitrophenyl nicotinamide (B372718), to N-4-aminophenyl nicotinamide has been demonstrated to be highly chemoselective. mit.edu This suggests that the nitro group of this compound can be selectively reduced without affecting the pyridine ring or the amide bond. mit.edursc.org

Commonly used methods for the reduction of aromatic nitro groups to amines include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. organic-chemistry.orgresearchgate.net This method is often clean and efficient.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for nitro group reduction.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.

Once the amino derivative, N-(2-amino-4-methylphenyl)pyridine-3-carboxamide, is synthesized, the newly formed amino group can be further modified through reactions such as:

Alkylation

Acylation

Sulfonylation

Diazotization followed by substitution

Other potential, though less explored, derivatization strategies could involve:

Electrophilic Aromatic Substitution on the Pyridine Ring: The pyridine ring is generally deactivated towards electrophilic substitution, and reactions typically occur at the 3- and 5-positions. youtube.comrsc.orgmasterorganicchemistry.comresearchgate.net Given that the parent structure is a 3-substituted pyridine, further substitution would likely be directed to the 5-position.

Oxidation of the Methyl Group: The methyl group could potentially be oxidized to a carboxylic acid, although this would require harsh conditions that might affect other functional groups in the molecule. nih.gov

Functional GroupDerivatization ReactionPotential ReagentsResulting Functional Group
Nitro GroupReductionH₂, Pd/C; Sn/HCl; Fe/HClAmino Group
Amino Group (from nitro reduction)AcylationAcyl chlorides, AnhydridesAmide
Amino Group (from nitro reduction)SulfonylationSulfonyl chloridesSulfonamide
Pyridine RingElectrophilic SubstitutionNitrating agents, HalogensSubstituted Pyridine Ring
Methyl GroupOxidationKMnO₄, K₂Cr₂O₇Carboxylic Acid

Introduction of Varied Substituents on the Phenyl and Pyridine Rings

The introduction of diverse substituents onto the phenyl and pyridine rings of the core this compound structure is a primary strategy for creating analogues with modified properties. The nature and position of these substituents can significantly influence the molecule's electronic and steric characteristics.

Research into related structures, such as N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, has shown that the electronic properties of substituents play a crucial role. mdpi.com In one study, various electron-withdrawing groups (EWG) like -CN, -NO₂, -CF₃ and electron-donating groups (EDG) like -CH₃ were introduced at position 2 of the phenyl ring, in combination with a halogen at position 4. mdpi.com The results indicated that the presence and type of these groups altered the electron density of the phenyl ring, affecting its interactions and biological activity. mdpi.com For example, the low electron density on a phenyl ring substituted with a cyano (-CN) group was found to favor specific molecular interactions. mdpi.com

General synthetic strategies for pyridine-3-carboxamide (B1143946) analogues often involve the condensation of nicotinic acids with appropriately substituted anilines. nih.gov The substituents on both the pyridine and phenyl rings can be varied. Preferred substituents often include halogens, nitro groups, cyano groups, alkyls, and alkoxy groups. google.com The synthesis typically involves activating the carboxylic acid of the pyridine ring (e.g., converting it to an acyl chloride) and then reacting it with the desired substituted amine. nih.gov

Table 1: Examples of Substituents Introduced on Phenyl and Pyridine Rings of Analogous Carboxamides

Ring Position Substituent Group Class
Phenyl 2 -CN, -NO₂, -CF₃ Electron-Withdrawing
Phenyl 2 -CH₃ Electron-Donating
Phenyl 4 -F, -Cl, -Br, -I Halogen
Pyridine 4 -CF₃ Electron-Withdrawing
Phenyl General (C₁-C₄)-alkyl, (C₁-C₄)-alkoxy Alkyl/Alkoxy
Phenyl General (C₃-C₆)-cycloalkyl Cycloalkyl

This table illustrates common substituent variations on the core rings of pyridine carboxamide analogues based on documented synthetic strategies. mdpi.comgoogle.com

Derivatization for Enhanced Analytical Detection and Stability

Chemical derivatization is a powerful technique used to modify an analyte to improve its detection by analytical instruments or to enhance its stability. For compounds like this compound, derivatization can be employed to introduce a tag that is highly responsive to a specific detection method, such as mass spectrometry (MS) or fluorescence.

A common strategy for enhancing detection in liquid chromatography-mass spectrometry (LC-MS) is to introduce a chemical moiety that ionizes efficiently. nih.gov Nitrophenyl groups are themselves useful in this regard. For instance, derivatization with reagents containing a nitrophenylsulfonyl or nitrophenylhydrazine (B1144169) (NPH) moiety has been shown to significantly improve detection sensitivity. researchgate.netnih.gov

Specifically, 3-nitrophenylhydrazine (B1228671) (3-NPH) is a well-established reagent for derivatizing compounds with carbonyl, carboxyl, and phosphoryl groups, leading to greatly improved detection sensitivity and chromatographic separation in LC-MS/MS analysis. researchgate.netelsevierpure.com The derivatization reaction typically involves a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a catalyst like pyridine. nih.gov This approach converts the target molecule into a derivative with a readily ionizable tag, making it easier to detect at low concentrations. researchgate.net

Regarding stability, derivatization can protect labile functional groups from degradation. The stability of 3-NPH derivatives has been assessed, with studies showing that many derivatized species are stable for at least 7 days when stored at 4°C or -20°C. slu.se However, the stability can vary depending on the specific structure of the analyte. slu.se

Table 2: Derivatization Strategies for Enhanced Analysis

Derivatizing Reagent Target Functional Group Purpose Analytical Technique
3-Nitrophenylhydrazine (3-NPH) Carboxylic Acid Enhance ionization and sensitivity LC-MS/MS
2-Nitrophenylhydrazine (2-NPH) Carboxylic Acid Enhance ionization and sensitivity HPLC/UV, HPLC/MS
Ns-MOK-β-Pro-OSu Primary Amino Group Selective analysis and detection UHPLC-HRMS/MS

This table summarizes reagents used to derivatize functional groups found in or related to the target compound's analogues to improve analytical detection. nih.govresearchgate.netnih.gov

Multi-component Reactions in Analog Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. researchgate.net MCRs are advantageous because they reduce the number of synthetic steps, minimize waste, and allow for the rapid generation of a library of structurally diverse analogues. researchgate.netdntb.gov.ua

The synthesis of pyridine and pyrimidine (B1678525) derivatives, which are structurally related to this compound, is often achieved through MCRs. The Hantzsch pyridine synthesis is a classic example of an MCR, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium salt to produce a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. researchgate.net This approach has been adapted to create a wide variety of substituted pyridines. researchgate.net

More contemporary MCRs have been developed for synthesizing complex heterocyclic structures. For example, a four-component reaction (4CR) strategy has been demonstrated for the synthesis of pyrimidine carboxamides from amidines, styrene, and N,N-dimethylformamide (DMF), where DMF acts as both a one-carbon synthon and an amide source. nih.gov Such strategies, often catalyzed by metals like palladium, feature inexpensive starting materials and high atom economy, making them suitable for creating diverse molecular libraries. nih.govresearchgate.net

Table 3: Comparison of Synthetic Approaches

Feature Traditional Linear Synthesis Multi-component Reaction (MCR)
Number of Steps Multiple, sequential One-pot
Purification Required after each step Single final purification
Time Efficiency Lower Higher
Atom Economy Often lower Generally higher
Waste Generation Higher Lower
Diversity Generation More laborious Rapid and efficient

This table compares the characteristics of traditional synthesis versus multi-component reactions for generating chemical analogues.

Green Chemistry Approaches in Synthetic Protocols

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly being applied to the synthesis of pharmaceuticals and complex organic molecules, including heterocyclic compounds like this compound.

Key green chemistry approaches applicable to the synthesis of this compound and its analogues include:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives, or conducting reactions under solvent-free conditions. unibo.itejcmpr.com Solvent-free synthesis, often facilitated by mechanochemical grinding or neat reaction conditions, can lead to high yields, reduced waste, and simpler purification. mdpi.com

Catalysis: Employing catalysts, including biocatalysts (enzymes), to increase reaction efficiency and reduce energy consumption. Catalysts allow for reactions to occur under milder conditions and can often be recycled and reused. nih.gov

Alternative Energy Sources: Utilizing microwave irradiation or ultrasonication as energy sources can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating methods. mdpi.comrasayanjournal.co.in

Atom Economy: Designing synthetic routes, such as MCRs, that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. nih.govmdpi.com

For instance, the synthesis of various pyrimidine derivatives has been successfully achieved using microwave-assisted methods under basic conditions, which significantly shortens reaction times. rasayanjournal.co.in Similarly, one-pot MCRs for synthesizing substituted pyridines align well with green chemistry principles by improving step and atom economy. researchgate.net

Table 4: Green Chemistry Methodologies in Heterocyclic Synthesis

Green Approach Description Advantages
Microwave-Assisted Synthesis Uses microwave energy to heat reactions. Shorter reaction times, higher yields, cleaner products. mdpi.com
Solvent-Free Reactions Reactants are combined without a solvent, often by grinding. Reduced waste, simplified workup, cost-effective. rasayanjournal.co.in
Multicomponent Reactions (MCRs) Three or more reactants combine in a single step. High atom and step economy, reduced waste, operational simplicity. rasayanjournal.co.in
Catalysis Use of catalysts (metal, organo-, bio-) to facilitate reactions. Milder reaction conditions, recyclability, high selectivity. nih.gov

This table highlights key green chemistry techniques that can be applied to the synthesis of the target compound and its analogues.

Advanced Structural Elucidation and Solid State Characteristics

Single-Crystal X-ray Diffraction Analysis of N-(4-methyl-2-nitrophenyl)pyridine-3-carboxamide and its Analogues

While a dedicated single-crystal X-ray diffraction study for this compound is not publicly available, extensive analysis of analogous compounds, including various substituted N-phenylpyridinecarboxamides, provides significant insight into its likely solid-state characteristics. By examining the crystal structures of these related molecules, it is possible to infer the molecular conformation, intermolecular interactions, and supramolecular architecture of the target compound.

The molecular conformation of N-aryl-pyridinecarboxamides is largely defined by the dihedral angle between the planes of the pyridine (B92270) and the substituted phenyl rings. This angle is influenced by the substitution pattern on the rings and the nature of both intramolecular and intermolecular interactions.

CompoundDihedral Angle (°)Reference
N-(pyridine-2-carbonyl)pyridine-2-carboxamide6.1(2) iucr.org
3-fluoro-N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide29.73(11) iucr.org
N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide5.2(2) nih.gov

The packing of molecules in the crystal lattice is governed by a network of non-covalent interactions. For this compound, these are expected to include hydrogen bonds, π–π stacking, and van der Waals forces.

Hydrogen bonds are anticipated to be the primary drivers of the supramolecular assembly. The amide group provides a classic hydrogen bond donor (N—H) and acceptor (C=O). In the crystal structures of related carboxamides, N—H⋯N(pyridine) and N—H⋯O(amide) hydrogen bonds are common, leading to the formation of chains or layers. researchgate.net For example, in the crystal structures of several pyrazine-2,5-dicarboxamides, molecules are linked by N—H⋯N hydrogen bonds, forming layers which are further connected by C—H⋯O interactions into a three-dimensional structure. researchgate.net

Interaction TypeDescriptionObserved in Analogues
N—H⋯O=CStrong interaction between the amide N-H and the carbonyl oxygen of a neighboring molecule.Pyrazine-2,5-dicarboxamides researchgate.net
N—H⋯N(py)Interaction between the amide N-H and the nitrogen atom of the pyridine ring.Pyrazine-2,5-dicarboxamides researchgate.net
C—H⋯OWeaker interactions involving aromatic C-H donors and carbonyl or nitro oxygen acceptors.N-(4-nitrophenyl)pyridine-2-carboxamide nih.gov, Pyrazine-2,5-dicarboxamides researchgate.net

Aromatic stacking interactions between the electron-deficient pyridine ring and the substituted nitrophenyl ring are likely to play a significant role in the crystal packing. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the phenyl ring can influence the nature of these interactions.

In the crystal structure of N-(4-nitrophenyl)pyridine-2-carboxamide, molecules are arranged in a stepped, staircase-like fashion through loose π-stacking. nih.gov The close-packed layers exhibit alternating interplanar separations of 3.439(1) Å and 3.476(1) Å, which are characteristic of π–π stacking interactions. nih.gov The geometry of these interactions can range from face-to-face to offset or T-shaped, depending on the electronic and steric properties of the interacting rings. nih.gov

The interplay of the aforementioned intermolecular interactions dictates the final three-dimensional supramolecular architecture. Based on observations from analogous structures, it is probable that this compound assembles into a well-defined network.

The combination of strong N—H⋯O or N—H⋯N hydrogen bonds often leads to the formation of one-dimensional chains or two-dimensional sheets. researchgate.net These primary structures are then further organized into a three-dimensional architecture through weaker C—H⋯O interactions and π–π stacking between the aromatic rings. For instance, in isomorphous N-(pyridine-2-carbonyl)pyridine-2-carboxamides, the packing arrangement consists of double layers of parallel molecules that alternate with perpendicularly oriented double layers. iucr.org This layered or herringbone-type packing is a common motif in such compounds, efficiently satisfying the various intermolecular forces to achieve a stable crystalline solid.

Polymorphism and its Structural Implications

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of materials science, particularly in pharmaceuticals, as different polymorphs can exhibit distinct physical properties such as solubility, stability, and melting point. While specific studies on the polymorphism of this compound are not extensively detailed in the available literature, the potential for conformational polymorphism exists due to the rotational freedom around the amide linkage and the bond connecting the two aromatic rings.

Different crystalline forms would arise from variations in the molecular conformation and the network of intermolecular interactions, such as hydrogen bonding and π-π stacking. For instance, in related carboxamide compounds, different polymorphs have been identified where the key distinction lies in the types of intermolecular synthons formed, such as halogen bonding or hydrogen bonding patterns. researchgate.net A change in crystal packing can significantly influence the material's properties, making the study of polymorphism essential for controlling the solid-state characteristics of the compound.

Spectroscopic Characterization Techniques

A combination of spectroscopic methods is employed to confirm the molecular structure of this compound and to probe its electronic and vibrational properties.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides detailed information about the functional groups present in the molecule. The experimental spectra are often complemented by theoretical calculations, such as Density Functional Theory (DFT), to achieve reliable vibrational assignments. scispace.com

For this compound, the key vibrational modes include the stretching of the N-H and C=O groups of the amide linkage, symmetric and asymmetric stretching of the nitro (NO₂) group, and various vibrations associated with the pyridine and substituted phenyl rings. A redshift in the N-H stretching frequency from the computed value can indicate a weakening of the bond, often due to its involvement in hydrogen bonding. researchgate.net

Table 1: Representative Vibrational Band Assignments for this compound

Wavenumber (cm⁻¹) Assignment Description
~3400-3200 ν(N-H) N-H stretching vibration of the amide group. scispace.com
~3100-3000 ν(C-H) Aromatic C-H stretching vibrations.
~2950-2850 ν(C-H) C-H stretching vibrations of the methyl group. scispace.com
~1680-1650 ν(C=O) Amide I band (primarily C=O stretching).
~1570-1500 νₐₛ(NO₂) Asymmetric stretching of the nitro group. researchgate.net
~1550-1520 δ(N-H) Amide II band (N-H bending and C-N stretching).
~1350-1330 νₛ(NO₂) Symmetric stretching of the nitro group. researchgate.net
~1300-1200 ν(C-N) Amide III band (C-N stretching and N-H bending).

Note: The values presented are approximate and based on characteristic frequencies for similar functional groups found in the literature.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In ¹H NMR, the chemical shifts and coupling constants of the protons provide information about their chemical environment and connectivity. For this compound, distinct signals are expected for the protons on the pyridine ring, the substituted nitrophenyl ring, the amide proton (N-H), and the methyl group (CH₃). The aromatic region would show complex splitting patterns due to spin-spin coupling between adjacent protons.

In ¹³C NMR spectroscopy, a signal is observed for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and the electronegativity of its neighbors. The spectrum would feature signals for the carbonyl carbon, the carbons of the two aromatic rings, and the methyl carbon. rsc.orgnih.gov

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

Nucleus Functional Group Expected Chemical Shift (ppm)
¹H Amide (N-H) 8.0 - 9.5
¹H Aromatic (Pyridine & Phenyl) 7.0 - 9.0
¹H Methyl (CH₃) 2.0 - 2.5
¹³C Carbonyl (C=O) 160 - 170
¹³C Aromatic (Pyridine & Phenyl) 110 - 150

Note: These are estimated chemical shift ranges based on analogous structures and may vary depending on the solvent and experimental conditions.

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₃H₁₁N₃O₃), the calculated monoisotopic mass is 257.0800 Da. nih.gov High-resolution mass spectrometry (HRMS) would confirm this exact mass, thereby validating the elemental composition. The mass spectrum would show a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this mass, which is a definitive confirmation of the compound's identity. researchgate.net

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties like normalized contact distance (d_norm) onto the surface, regions of close intermolecular contact, such as hydrogen bonds, can be identified as red spots. mdpi.com

Table 3: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Description Percentage Contribution
H···H Interactions between hydrogen atoms. Often the largest contributor due to the abundance of hydrogen on the molecular surface. nih.gov 30 - 50%
O···H / H···O Represents hydrogen bonding and other close contacts involving oxygen and hydrogen. Sharp spikes in the fingerprint plot are characteristic of strong N-H···O or C-H···O hydrogen bonds. strath.ac.uk 20 - 40%
C···H / H···C Interactions involving carbon and hydrogen, including C-H···π interactions. nih.gov 10 - 30%
C···C Indicates π-π stacking interactions between aromatic rings. mdpi.com 2 - 10%
N···H / H···N Contacts involving nitrogen and hydrogen atoms. nih.gov < 5%

Note: The percentage contributions are generalized from studies on similar organic molecules and serve as a representative example.

Quantum Chemical Calculations and Theoretical Investigations

Vibrational Frequency Analysis and Spectroscopic Correlation

No theoretical vibrational frequency data (e.g., from FT-IR and Raman spectra calculations) and their correlation with experimental values for N-(4-methyl-2-nitrophenyl)pyridine-3-carboxamide were found.

Analysis of Global and Local Reactivity Descriptors (e.g., Fukui Functions, Ionization Potential)

Calculated values for global reactivity descriptors such as ionization potential, electron affinity, chemical hardness, softness, and electronegativity, or local reactivity descriptors like Fukui functions for this compound, are not available in the existing literature.

To provide the requested article, a computational study using quantum chemical methods would first need to be performed and published for "this compound".

Based on a comprehensive search of available scientific literature, detailed quantum chemical calculations and theoretical investigations specifically for the compound This compound are not publicly available. Therefore, it is not possible to provide specific research findings for the requested sections on its computational reaction pathways, conformational analysis, and intermolecular interaction energies.

While computational studies are common for characterizing novel compounds, it appears that this particular molecule has not been the subject of published research focusing on:

Reaction Mechanism Studies through Computational Pathways: Including the characterization of transition states and the calculation of activation barriers.

Conformational Analysis and Energy Profile Diagrams: To determine the molecule's stable conformers and the energy landscapes for their interconversion.

Intermolecular Interaction Energy Calculations: To understand the forces governing its crystal packing.

Information on these specific theoretical aspects is essential for fulfilling the detailed outline provided. Without published data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. Further research or de novo computational studies would be required to produce the data needed for this analysis.

Pre Clinical Biological Activity and Mechanistic Insights of N 4 Methyl 2 Nitrophenyl Pyridine 3 Carboxamide and Analogues

Antimicrobial Activity Investigations (In Vitro)

The antimicrobial properties of N-(4-methyl-2-nitrophenyl)pyridine-3-carboxamide and related compounds have been a significant area of research, with studies indicating a broad spectrum of activity against various bacterial and fungal pathogens.

Nicotinamide (B372718) and its derivatives have been recognized for their broad-spectrum antimicrobial actions for several decades. medcraveonline.com In vitro studies on various pyridine (B92270) carboxamide and nitrophenyl analogues have demonstrated their potential to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, certain nicotinic acid derivatives have shown activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov Similarly, newly synthesized nicotinamides have been tested against a panel of bacteria including Staphylococcus aureus, Enterococcus faecalis (Gram-positive), Pseudomonas aeruginosa, and Klebsiella pneumoniae (Gram-negative), showing varied degrees of inhibition. bg.ac.rs

Analogues containing the N-(2-nitrophenyl) moiety have also been investigated. N-(2-nitrophenyl)pyrrolidine-2-carboxylic acid, for example, exhibited notable antibacterial activity against several Gram-negative bacterial strains. researchgate.net The presence of a nitro group on the phenyl ring is often associated with antimicrobial activity, as seen in various nitrophenyl-containing compounds. researchgate.net While specific minimum inhibitory concentration (MIC) values for this compound are not extensively documented in publicly available literature, the collective data from its analogues suggest a promising potential for antibacterial efficacy.

Table 1: In Vitro Antibacterial Activity of Selected Analogues

Compound/Analogue ClassBacterial StrainActivity/Observation
Nicotinic acid derivativesStaphylococcus aureus, Escherichia coliActive
Nicotinamide derivativesS. aureus, E. faecalis, P. aeruginosa, K. pneumoniaeVaried inhibition
N-(2-nitrophenyl)pyrrolidine-2-carboxylic acidGram-negative strainsGood antibacterial activity
Pleuromutilin derivative with nitrophenyl moietyMethicillin-resistant S. aureus (MRSA)Excellent, bactericidal effect

The antifungal potential of pyridine carboxamide derivatives is well-documented, with many analogues demonstrating significant efficacy against a range of fungal pathogens. nih.govjst.go.jp Studies on various nicotinamide derivatives have reported promising activity against fungal strains such as Candida albicans and Aspergillus niger. nih.govbg.ac.rs The structural features of these molecules, including the pyridine ring and the carboxamide linker, are believed to contribute to their antifungal properties.

For example, a series of novel pyridine carboxamide derivatives were synthesized and showed moderate to good in vitro antifungal activity against eight different plant pathogens. nih.govjst.go.jp Another study highlighted that certain nicotinic acid derivatives with nitro substituents were among the most active against tested fungal strains, including C. albicans and A. niger, with activity comparable to the standard drug fluconazole. nih.gov While direct data on this compound is limited, the established antifungal profile of its parent structures provides a strong rationale for its potential in this area.

Table 2: In Vitro Antifungal Activity of Selected Analogues

Compound/Analogue ClassFungal SpeciesActivity/Observation
Nicotinamide derivativesCandida albicansModerate inhibition
Nicotinic acid derivatives with nitro substituentsCandida albicans, Aspergillus nigerActivity comparable to fluconazole
Pyridine carboxamide derivativesVarious plant pathogenic fungiModerate to good activity
Pyridine derivativesAspergillus fumigates, Syncephalastrum racemosumBetter activity than Amphotericin B

The antimicrobial mechanism of nitroaromatic compounds, a class to which this compound belongs, is often linked to the reductive bioactivation of the nitro group. nih.govencyclopedia.pub This process is a key feature of many nitro-containing drugs. nih.gov It is hypothesized that inside the microbial cell, the nitro group undergoes enzymatic reduction, a reaction catalyzed by nitroreductases. nih.govencyclopedia.pub This reduction generates highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine (B1172632) species, and radical anions. nih.govencyclopedia.pub These reactive species can then interact with and damage critical cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. encyclopedia.pubulisboa.pt

This mechanism suggests that such compounds act as prodrugs, remaining relatively inert until they are activated within the target microorganism. nih.gov The specificity of certain bacterial nitroreductases can contribute to the selective toxicity of these compounds against microbes over host cells. researchgate.net Beyond the bioreduction of the nitro group, other potential mechanisms for pyridine carboxamide analogues could include the inhibition of essential enzymes or disruption of cell membrane integrity. For instance, some pyridine carboxamide fungicides are known to act as succinate (B1194679) dehydrogenase inhibitors, disrupting the fungal respiratory chain. nih.govjst.go.jp

Anti-inflammatory Potential (In Vitro Modulation of Inflammatory Pathways)

Emerging evidence suggests that pyridine carboxamide derivatives may possess anti-inflammatory properties. These compounds are being investigated for their ability to modulate key pathways involved in the inflammatory response.

Anticancer Studies (In Vitro Cell Line Cytotoxicity)

The cytotoxic potential of this compound analogues against various cancer cell lines has been a subject of significant interest in the search for novel anticancer agents. The pyridine nucleus is a common scaffold in many compounds exhibiting anticancer effects. researchgate.net

In vitro studies on a range of carboxamide derivatives have demonstrated notable cytotoxicity and selectivity against different tumor cell lines, including breast cancer (MCF-7), leukemia (K-562), and colon cancer (HCT-116). nih.govnih.govresearchgate.net For example, a series of N-substituted 1H-indole-2-carboxamides showed potent activity against K-562 cells. nih.govnih.govresearchgate.net Similarly, other studies on pyridine derivatives have reported good anticancer effects against diverse cell lines. researchgate.net

Nitro-containing compounds, such as N-alkyl-nitroimidazoles, have also been evaluated for their antitumor activity. These compounds have shown sensitivity in human breast adenocarcinoma (MDA-MB-231) and human lung carcinoma (A549) cell lines. openmedicinalchemistryjournal.com The presence of the nitrophenyl group in the structure of this compound suggests that it may share a similar cytotoxic potential.

Table 3: In Vitro Cytotoxicity of Selected Analogues Against Cancer Cell Lines

Compound/Analogue ClassCancer Cell LineIC50/Observation
N-substituted 1H-indole-2-carboxamidesK-562 (Leukemia)Potent activity (IC50 values of 0.33 µM, 0.61 µM)
N-substituted 1H-indole-2-carboxamidesHCT-116 (Colon Cancer)Significant activity (IC50 = 1.01 µM)
N-Alkyl-NitroimidazolesMDA-MB-231 (Breast), A549 (Lung)Sensitive
Pyridine derivativesHuh-7 (Liver), A549 (Lung), MCF-7 (Breast)Superior antiproliferative activities to Taxol in some cases

Induction of Apoptosis and Caspase Activation

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. The activation of caspases, a family of cysteine proteases, is a hallmark of this process. nih.govmdpi.com Analogues of this compound have been shown to induce apoptosis through the activation of these key molecular executioners.

For instance, certain pyrrole-based carboxamides, which act as microtubule inhibitors, have been demonstrated to effectively induce apoptosis in various epithelial cancer cell lines. nih.gov The disruption of the microtubule network by these compounds halts cell cycle progression, ultimately leading to programmed cell death. nih.gov Similarly, studies on a podophyllotoxin (B1678966) analogue, 4β-N-(4-Nitrophenyl piperazinyl)-4'-O-demethyl-4-deoxypodophyllotoxin, showed that its cytotoxic effects were accompanied by apoptosis. mdpi.com A key finding in this study was the activation of caspase-3, an essential effector caspase that executes the final stages of apoptosis by cleaving numerous cellular substrates. mdpi.com The intrinsic apoptotic pathway, often triggered by cellular stress, involves the activation of initiator caspases like caspase-9, which in turn activate effector caspases such as caspase-3 and -7 to dismantle the cell. mdpi.com

The activation of caspase-3 is a downstream event that confirms the engagement of the apoptotic machinery. mdpi.com This activation leads to characteristic morphological and biochemical changes in the cell, including DNA fragmentation and chromatin condensation, culminating in cell death. mdpi.com

Cell Cycle Arrest Studies

The regulation of the cell cycle is a crucial process, and its disruption is a fundamental characteristic of cancer. Many therapeutic agents exert their effects by inducing cell cycle arrest, thereby preventing cancer cell proliferation. Various analogues of this compound have demonstrated the ability to halt cell cycle progression at specific phases.

A prominent mechanism observed for several analogues is the arrest of the cell cycle in the G2/M phase. This is often linked to the inhibition of microtubule polymerization. nih.gov Pyrrole-based carboxamides, for example, were found to cause a robust arrest in the G2/M phase in breast, lung, and prostate cancer cell lines. nih.gov Likewise, the podophyllotoxin derivative 4β-N-(4-Nitrophenyl piperazinyl)-4'-O-demethyl-4-deoxypodophyllotoxin induced cell cycle arrest in the G2/M phase in HeLa cells, a finding that was associated with the activation of cdc2 and cyclin B1 expression. mdpi.com Other compounds, including certain benzoates and carbamates with nitrooxymethylphenyl groups, have also been shown to arrest human colon carcinoma HCT116 cells in the M phase. nih.gov

Conversely, other related heterocyclic compounds have been found to induce arrest at different checkpoints. For example, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative caused A549 lung cancer cells to arrest in the G0/G1 phase in a dose-dependent manner. nih.gov Similarly, a novel methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative was found to increase the proportion of MDA-MB-231 breast cancer cells in the G0/G1 phase while decreasing the number in the S phase. wikipedia.org

Table 1: Cell Cycle Arrest Activity of Analogue Compounds
Compound ClassSpecific Analogue/DerivativeCell Line(s)Phase of ArrestAssociated Mechanism/Finding
Pyrrole-based carboxamidesCA-61 and CA-84Breast, lung, prostate cancerG2/MInhibition of tubulin polymerization nih.gov
Podophyllotoxin Derivatives4β-N-(4-Nitrophenyl piperazinyl)-4'-O-demethyl-4-deoxypodophyllotoxinHeLaG2/MActivation of cdc2 and cyclin B1 mdpi.com
Thieno[3,2-b]pyridine carboxylatesMethyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylateMDA-MB-231G0/G1Decreased percentage of proliferating cells wikipedia.org
Thieno[2,3-d]pyrimidine dionesNot specifiedA549G0/G1Dose-dependent increase in G0/G1 population nih.gov

Anti-angiogenic Effects (e.g., Chick Chorioallantoic Membrane (CAM) Model)

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis. Inhibiting this process is a key strategy in cancer therapy. The Chick Chorioallantoic Membrane (CAM) model is a widely used in vivo assay to evaluate the anti-angiogenic potential of novel compounds.

Studies on a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives demonstrated significant anti-angiogenic activity. mdpi.com These piperidine (B6355638) analogues efficiently blocked the formation of blood vessels in vivo in the CAM model. mdpi.com The potency of these compounds was influenced by the presence of different electron-donating and withdrawing groups on the phenyl ring of the side chain, suggesting that structural modifications can fine-tune their anti-angiogenic efficacy. mdpi.com Another study using the CAM model showed that a specific methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative was able to reduce tumor size in an in ovo setting, highlighting its potential antitumor effects which may be linked to anti-angiogenic properties. wikipedia.org

Other nicotinamide derivatives, such as BRN-250, have been found to inhibit angiogenesis by targeting the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway in human umbilical vascular endothelial cells (HUVECs). researchgate.net This inhibition prevents endothelial cell proliferation, migration, and tube formation, which are all critical steps in the angiogenic process. researchgate.net

DNA Cleavage Activity

The ability of small molecules to interact with and cleave DNA is a mechanism of cytotoxicity employed by some anticancer agents. Research into analogues of this compound has explored this potential mechanism.

A series of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were evaluated for their ability to cleave calf thymus DNA. mdpi.com Gel electrophoresis assays revealed that several of these compounds exhibited significant DNA cleavage activity. mdpi.com This suggests that direct interaction with DNA could be a component of their cytotoxic effects, alongside their anti-angiogenic properties. mdpi.com The presence of both pyridine and p-nitrophenyl moieties in other related structures has also been investigated for DNA photocleavage activity, where the compounds induce DNA damage upon irradiation with UV light.

Microtubule Polymerization Inhibition

Microtubules are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Agents that interfere with microtubule dynamics are among the most effective chemotherapeutic drugs. Several analogues of this compound have been identified as potent inhibitors of microtubule polymerization.

These agents are often classified as "microtubule-destabilizing agents" that bind to tubulin, the protein subunit of microtubules, and prevent its assembly. nih.gov For example, novel pyrrole-based carboxamides were shown to strongly inhibit tubulin polymerization, leading to the disruption of the microtubule network in cancer cells. nih.gov Molecular docking studies indicated that these compounds likely bind to the colchicine-binding site on β-tubulin. nih.gov Similarly, certain benzoates and carbamates featuring a nitrooxymethylphenyl group were found to disrupt microtubule formation in a manner comparable to the established tubulin inhibitor vincristine (B1662923). nih.gov This disruption of microtubule dynamics is the direct cause of the G2/M cell cycle arrest and subsequent apoptosis observed with these compounds. nih.govnih.gov

Table 2: Mechanistic Activities of Analogue Compounds
Compound ClassActivityModel/AssayKey Findings
Piperidine-carboxamide derivativesAnti-angiogenesisCAM ModelEfficiently blocked blood vessel formation in vivo mdpi.com
Piperidine-carboxamide derivativesDNA CleavageCalf Thymus DNA / Gel ElectrophoresisShowed significant DNA cleavage activity mdpi.com
Pyrrole-based carboxamidesMicrotubule InhibitionTubulin Polymerization AssayStrong inhibition of tubulin polymerization; binds to colchicine (B1669291) site nih.gov
Benzoates with nitrooxymethylphenyl groupMicrotubule InhibitionImmunofluorescenceDisrupted microtubule formation similar to vincristine nih.gov

Enzyme Inhibition Studies (In Vitro)

Targeting specific enzymes involved in cancer progression or cell metabolism is a cornerstone of modern drug discovery. In vitro studies have been conducted to assess the inhibitory activity of this compound and its analogues against various enzymes.

Inhibition of Aryl Acylamidase

Aryl acylamidase (EC 3.5.1.13) is a hydrolase enzyme that cleaves the amide bond in various acylanilide compounds. researchgate.net Structure-activity relationship studies on this enzyme have provided insights into its substrate specificity. Research has shown that the substrate range for aryl acylamidases is generally limited for compounds that are disubstituted at the ortho position of the benzene (B151609) ring. mdpi.com

The target compound, this compound, possesses a nitro group at the ortho- (2-) position of the phenyl ring. Based on the established structure-activity data for aryl acylamidases, this ortho-substitution would likely limit its ability to act as a substrate for the enzyme. mdpi.com While direct inhibitory studies on this specific compound are not widely reported, the structural characteristics suggest it is unlikely to be a potent inhibitor or substrate of aryl acylamidase.

Based on a comprehensive review of publicly available scientific literature, there is no specific information detailing the pre-clinical biological activity or molecular modeling studies for the compound This compound concerning the inhibition of HIV-1 Integrase or Mycobacterial Membrane Protein Large 3 (MmpL3).

The detailed research findings, data tables, and mechanistic insights required to populate the requested article sections are not present in the accessible literature for this specific molecule. While broad research exists on analogues such as pyridine carboxamide derivatives as potential inhibitors for various biological targets, this information does not directly apply to this compound.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for this specific chemical compound.

Structure Activity Relationship Sar Investigations

Impact of Substituent Nature on Biological Activity

The biological activity of pyridine (B92270) carboxamide derivatives is significantly influenced by the nature of substituents on the aromatic rings. Variations in substituents such as methyl, nitro, halogen, and methoxy (B1213986) groups can dramatically alter the compound's interaction with biological targets.

The introduction of a methyl group can impact activity through steric and electronic effects. In a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the position of the methyl group on the pyridine ring was found to be a critical determinant of anti-inflammatory and analgesic activity. For instance, N-(5-methylpyridin-2-yl) derivatives showed notable activity.

Halogen substituents are often used to modulate lipophilicity and metabolic stability. In a study of N-(chlorophenyl)pyridinecarboxamides, the chlorine atom's position influenced crystal packing and intermolecular interactions, which can be correlated with physicochemical properties relevant to biological activity.

Methoxy groups can also alter biological activity. In a series of salicylanilides, the introduction of a methoxy group at the 2-position resulted in high inhibitory activity against photosynthetic electron transport (PET). However, increasing the length of the alkoxy chain (e.g., ethoxy, propoxy) led to decreased activity, suggesting that both lipophilicity and substituent bulkiness are important factors.

The following table summarizes the general effects of different substituents on the biological activity of related carboxamide compounds.

SubstituentGeneral Impact on Biological ActivityReference Compound Series
Methyl Can increase activity depending on its position by influencing steric and electronic properties.N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides
Nitro Strong electron-withdrawing effects can alter molecular electronics, potentially enhancing binding interactions.N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine
Halogen Modulates lipophilicity and metabolic stability; its position affects intermolecular interactions.N-(chlorophenyl)pyridinecarboxamides
Methoxy Can enhance activity, but increasing the alkyl chain length may decrease it due to changes in lipophilicity and bulk.Salicylanilides

Positional Isomerism and its Influence on Biological Potency

The relative positions of substituents on the aromatic rings, known as positional isomerism, have a profound impact on the biological potency of these compounds. Even minor shifts in substituent placement can lead to significant changes in activity by altering the molecule's shape, electronic distribution, and ability to bind to its target.

Similarly, research on functional aromatic oligoamide foldamers demonstrated that the position of a fluorophore substituent on a quinoline (B57606) ring significantly influenced its chiroptical properties. Placing the substituent at position 2 resulted in stronger chiroptical features compared to position 6, highlighting the sensitivity of molecular properties to isomeric changes.

The table below illustrates how positional isomerism can affect the properties and interactions of related compounds.

Compound SeriesIsomeric VariationObserved Influence on Properties/Potency
N-(chlorophenyl)pyridinecarboxamidesPosition of Cl on phenyl and pyridine ringsAltered crystal packing, hydrogen bonding patterns, and molecular planarity.
Functional aromatic oligoamide foldamersPosition of a fluorophore on the quinoline ringSignificant changes in chiroptical properties and photoluminescence.
Pyridine carboxamidesOrtho-, meta-, or para-position of the amide groupInfluenced reaction yields and was proposed to affect the stability of the transition state through hydrogen bonding.

Correlation of Electronic and Steric Properties with Biological Response

The biological response of a molecule is intricately linked to its electronic and steric properties. Electronic properties, such as charge distribution and dipole moment, govern non-covalent interactions like hydrogen bonds and electrostatic interactions with a biological target. Steric properties, related to the size and shape of the molecule, determine how well it fits into a binding site.

Studies on N-(chlorophenyl)pyridinecarboxamides have utilized techniques like Hirshfeld surface analysis to probe the interaction environments and correlate them with physicochemical properties. The analysis of electrostatic potentials can reveal regions of the molecule that are prone to nucleophilic or electrophilic attack, which is crucial for understanding reaction mechanisms and biological interactions. For instance, the introduction of a methyl group into an amide fragment was shown to decrease the electrostatic potential at the nitrogen atom.

Steric hindrance can also play a decisive role. In the alkylation of pyridine carboxamides, steric hindrance between the pyridine nitrogen and the amide hydrogen was found to decrease the reaction yield for ortho-substituted derivatives. This illustrates how steric factors can prevent the molecule from adopting the necessary conformation for a reaction or for binding to a receptor.

Development of Predictive Models for Activity based on Structural Features

Predictive models, often developed through Quantitative Structure-Activity Relationship (QSAR) studies, are valuable tools for rational drug design. These models aim to establish a mathematical relationship between the structural features of a series of compounds and their biological activity.

For complex heterocyclic systems, computational studies are increasingly employed to predict structural stability and bioactivity. For example, in the study of a potential drug precursor, N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, computational approaches were used to support its structural stability and potential as a scaffold for drug design. Molecular docking simulations can further predict the binding affinity and orientation of a ligand within the active site of a target protein, providing insights into the structural basis of its activity.

The development of such models often involves calculating various molecular descriptors that quantify the electronic, steric, and lipophilic properties of the molecules. These descriptors are then used to build a regression model that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

Non Clinical Applications and Materials Science Perspectives

Role as Versatile Synthetic Intermediates in Organic Synthesis

The structure of N-(4-methyl-2-nitrophenyl)pyridine-3-carboxamide lends itself to a variety of chemical transformations, making it a potentially valuable intermediate in the synthesis of more complex molecules. The pyridine-3-carboxamide (B1143946) unit is a common feature in many biologically active compounds. nih.gov The presence of a nitro group and an amide linkage provides two key sites for chemical modification.

A primary synthetic application of this compound would likely involve the reduction of the nitro group. The selective reduction of an aromatic nitro group is a common and powerful transformation in organic synthesis, as it provides a route to the corresponding aniline (B41778). This transformation is often achieved using various reducing agents, such as catalytic hydrogenation over palladium, platinum, or nickel catalysts, or chemical reducing agents like tin(II) chloride or sodium dithionite. The resulting amino group can then be further functionalized in numerous ways, including diazotization followed by substitution, acylation, or alkylation, opening pathways to a diverse range of derivatives.

The amide bond itself, while generally stable, can also be a site for chemical modification, although this typically requires more forcing conditions. Hydrolysis of the amide bond would yield nicotinic acid and 4-methyl-2-nitroaniline (B134579), both of which are valuable building blocks in their own right.

General synthetic routes to N-substituted pyridine-3-carboxamides often involve the coupling of a nicotinic acid derivative (such as nicotinoyl chloride or nicotinic acid activated with a coupling agent) with a substituted aniline. jst.go.jp This straightforward amide bond formation is a cornerstone of medicinal and materials chemistry. The synthesis of this compound would likely follow this well-established methodology.

Table 1: Potential Synthetic Transformations of this compound This table presents plausible synthetic transformations based on the functional groups present in the molecule. Specific reaction conditions would require experimental optimization.

TransformationReagents and ConditionsProduct Functional Group
Nitro Group ReductionH₂, Pd/C, EthanolPrimary Amine
SnCl₂, HClPrimary Amine
Fe, NH₄Cl, Ethanol/WaterPrimary Amine
Amide Bond HydrolysisH₂SO₄ (aq), HeatCarboxylic Acid and Aniline
NaOH (aq), HeatCarboxylate and Aniline

Potential in Material Science and Optoelectronics, Including Photophysical Properties

The combination of an electron-deficient pyridine (B92270) ring and a nitrophenyl group, which is also strongly electron-withdrawing, suggests that this compound could possess interesting photophysical and electronic properties. Such "push-pull" systems, where electron-donating and electron-withdrawing groups are connected through a π-conjugated system, are of significant interest in materials science, particularly for applications in optoelectronics and nonlinear optics.

While the 4-methyl group is a weak electron-donating group, the dominant electronic character of the molecule is likely dictated by the electron-withdrawing nature of the nitro group and the pyridine ring. This electronic structure can lead to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is central to the function of many organic electronic materials. The photophysical properties of such compounds are often highly sensitive to their environment, such as solvent polarity. mit.edu

The study of related nicotinamide (B372718) derivatives has shown that their photophysical properties can be tuned by chemical modification. nih.govnih.gov For instance, the introduction of different substituents can alter the absorption and emission wavelengths, as well as the quantum yields of fluorescence. It is plausible that this compound could exhibit fluorescence, and that its emission characteristics would be influenced by the electronic interplay between the pyridine and nitrophenyl rings.

In the field of materials science, compounds with large second-order nonlinear optical (NLO) responses are sought after for applications in telecommunications and optical data processing. The push-pull electronic structure is a key design principle for achieving high NLO activity. While experimental data for this compound is not available, related compounds containing nitro-substituted aromatic rings have been investigated for their NLO properties.

Table 2: Hypothetical Photophysical Properties of this compound in Different Solvents This table presents hypothetical data based on the expected behavior of similar push-pull chromophores. The values are for illustrative purposes only and would require experimental verification.

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)
Toluene2.383404205882
Dichloromethane8.933454507396
Acetonitrile37.53504808849
Methanol32.73524959434

Future Research Directions

Exploration of Novel and Sustainable Synthetic Routes for N-(4-methyl-2-nitrophenyl)pyridine-3-carboxamide and its Analogues

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemical research. Future work should prioritize the discovery of novel synthetic pathways for this compound that improve upon traditional methods. Key areas of focus include:

Green Chemistry Approaches: Emphasis should be placed on synthetic strategies that minimize waste, reduce the use of hazardous reagents and solvents, and improve energy efficiency. This could involve exploring solvent-free reactions, using water as a solvent, or employing microwave-assisted synthesis to accelerate reaction times and improve yields.

Catalytic Methods: The use of transition-metal catalysts, such as palladium in Suzuki Miyaura cross-coupling reactions, has proven effective for synthesizing related carboxamide analogues. mdpi.com Future research could explore other catalytic systems, including copper, nickel, or iron, which are more abundant and less toxic, for the key amide bond formation or for constructing the bi-aryl core.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. Developing a continuous flow process for the synthesis of this compound could streamline its production and facilitate the rapid generation of an analogue library for screening purposes.

Biocatalysis: The use of enzymes to catalyze specific synthetic steps can offer unparalleled selectivity and mild reaction conditions. Investigating lipases or amidases for the final amide coupling step could provide a highly sustainable and efficient alternative to chemical reagents.

Advanced Computational Modeling for De Novo Design of Potent Analogues with Specific Biological Interactions

Computational chemistry provides powerful tools for accelerating the drug discovery process. For this compound, computational modeling can guide the rational design of new analogues with enhanced potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small, diverse library of analogues and evaluating their biological activity, QSAR models can be developed to correlate specific structural features with activity. These models can then predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Molecular Docking: For known biological targets, molecular docking studies can predict the binding orientation and affinity of this compound and its analogues. nih.govmdpi.com This allows for the in-silico screening of virtual libraries and provides insights into key molecular interactions (e.g., hydrogen bonds, π-π stacking) that can be optimized to improve binding. For instance, studies on nitrated quinolone-3-carboxamides used docking to elucidate binding interactions with the PI3Kα enzyme. researchgate.net

Density Functional Theory (DFT) Calculations: DFT methods can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.com This information is valuable for predicting reaction outcomes and understanding the intrinsic properties that may influence biological activity.

De Novo Design: Advanced algorithms can design novel molecules from scratch that are predicted to bind to a specific target. Using the this compound scaffold as a starting point, these methods can generate innovative ideas for new analogues with potentially novel biological activities.

Identification and Validation of Additional Molecular Targets for Biological Activities

While analogues of pyridine-3-carboxamide (B1143946) have been shown to target enzymes like β-lactamase and lectins, the specific molecular targets for this compound are likely unknown. nih.govmdpi.com A crucial area of future research is the identification and validation of its biological targets to understand its mechanism of action.

Phenotypic Screening: The initial step could involve screening the compound against a broad range of cell lines (e.g., cancer, bacterial) or disease models to identify a relevant biological effect.

Target Deconvolution: Following the identification of a phenotype, various techniques can be employed for target identification. nih.gov

Affinity Chromatography-Mass Spectrometry: The compound can be immobilized on a solid support to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.

Chemical Proteomics: This involves using clickable or photo-affinity probes derived from the parent compound to covalently label target proteins in a complex biological system. nih.gov

Genetic Approaches: Techniques like CRISPR/Cas9 screening can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the molecular target or pathway. nih.gov

Target Validation: Once a potential target is identified, it must be validated to confirm its role in the compound's biological activity. This can be achieved through techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding, and by using genetic methods like siRNA or gene knockout to demonstrate that the target is essential for the compound's effect.

Development of High-Throughput Screening Methodologies for Mechanistic Elucidation

To efficiently explore the biological potential of this compound and its analogues, the development of robust high-throughput screening (HTS) assays is imperative. nih.gov HTS allows for the rapid testing of thousands of compounds, accelerating the discovery of structure-activity relationships and elucidating mechanisms of action.

Biochemical Assays: If a specific molecular target is identified (e.g., an enzyme), biochemical assays can be developed to screen for inhibitors or modulators. These assays could be based on fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or surface plasmon resonance (SPR). nih.gov

Cell-Based Assays: These assays measure the effect of a compound on living cells and can provide more physiologically relevant data. Examples include:

Reporter Gene Assays: These are useful for studying the modulation of specific signaling pathways. nih.gov

High-Content Screening (HCS): This automated microscopy-based technique can simultaneously measure multiple cellular parameters (e.g., cell morphology, protein localization, viability), providing rich data for mechanistic insights. nih.gov

Mechanism of Action (MoA) Profiling: By screening a library of analogues against a panel of diverse HTS assays, a "biological fingerprint" for each compound can be generated. This can help to classify compounds, identify off-target effects, and elucidate the molecular mechanisms underlying their activity.

Investigation of Co-crystallization and Solid-State Engineering for Modulating Properties

The physicochemical properties of an active pharmaceutical ingredient (API), such as solubility and stability, are critical for its development into a viable therapeutic. Solid-state engineering, particularly co-crystallization, offers a powerful strategy for optimizing these properties without altering the covalent structure of the molecule. nih.gov

Coformer Screening: A systematic screening of pharmaceutically acceptable coformers (e.g., carboxylic acids, amides, alcohols) should be conducted to identify potential partners for this compound. The formation of co-crystals often relies on robust supramolecular interactions, such as hydrogen bonds between the pyridine (B92270) nitrogen or the carboxamide group of the target molecule and functional groups on the coformer. nih.gov

Co-crystal Synthesis and Characterization: Promising coformer candidates can be used to synthesize co-crystals through various methods, such as slurry crystallization, solvent evaporation, or grinding. nih.gov The resulting solid forms must be thoroughly characterized using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and single-crystal X-ray diffraction to confirm their structure and stoichiometry.

Property Modulation: Once formed and characterized, the co-crystals should be evaluated for key physicochemical properties. This includes measuring aqueous solubility, dissolution rate, physical and chemical stability, and hygroscopicity. The goal is to identify a co-crystal form that demonstrates a superior property profile compared to the parent compound, potentially enhancing its developability.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(4-methyl-2-nitrophenyl)pyridine-3-carboxamide to improve yield and purity?

  • Methodological Answer : Utilize solvent-free conditions with magnetically recoverable catalysts like Fe₃O₄@SPNC at 80°C to enhance reaction efficiency and enable catalyst reuse . Monitor reaction conditions to avoid incompatible materials (e.g., strong acids/bases) that may degrade intermediates . Purify via column chromatography using gradients of ethyl acetate/hexane, followed by recrystallization in ethanol for high-purity yields.

Q. What advanced spectroscopic techniques are recommended for confirming the structure of this compound?

  • Methodological Answer : Combine X-ray crystallography for definitive crystal structure determination (as demonstrated for related pyridine-3-carboxamides in crystallographic studies) with ¹H/¹³C NMR for functional group analysis. Validate purity via HPLC (≥98% threshold) and mass spectrometry (MS) for molecular weight confirmation . Computational tools like density functional theory (DFT) can predict properties such as logP (2.57) and polar surface area (68.01 Ų) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS Category 4 guidelines for acute toxicity (oral, dermal, inhalation). Use personal protective equipment (PPE), including nitrile gloves and fume hoods, and avoid contact with oxidizing/reducing agents . Store in airtight containers at 2–8°C to prevent degradation. Toxicity data gaps necessitate treating the compound as hazardous until further studies confirm safety thresholds .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the potential therapeutic applications of this compound?

  • Methodological Answer : Use AutoDock Vina or Schrödinger Suite to dock the compound against target proteins (e.g., SARS-CoV-2 envelope/nucleocapsid proteins or M. tuberculosis DNA gyrase). Validate binding affinities with molecular dynamics (MD) simulations over 100 ns to assess stability. For example, related pyridine-3-carboxamides showed binding energies of -8.8 to -10.1 kcal/mol against viral proteins . Optimize pharmacokinetic properties using ADME prediction tools (e.g., SwissADME) to improve bioavailability.

Q. What strategies can be employed to obtain high-quality single crystals of this compound for X-ray analysis?

  • Methodological Answer : Use slow evaporation in a 1:1 dimethylformamide (DMF)/ethanol mixture at 25°C to promote crystal growth. For challenging crystallizations, employ vapor diffusion with tert-butanol as an antisolvent. Monitor crystal quality via polarization microscopy and refine structures using SHELXL .

Q. How can researchers assess the environmental persistence and ecological impact of this compound?

  • Methodological Answer : Conduct OECD 301 biodegradation tests to evaluate half-life in soil/water. Use EPI Suite to predict bioaccumulation (logBCF) and mobility (logKoc). Although current ecotoxicity data are limited , analog studies on diflufenican (a related pyridine-3-carboxamide fungicide) suggest moderate soil persistence (DT₅₀ = 30–60 days) .

Q. What patent considerations exist for novel derivatives of this compound in pharmaceutical development?

  • Methodological Answer : Analyze existing patents (e.g., crystalline form claims for pyridine-3-carboxamide derivatives ) to avoid infringement. Prioritize structural modifications (e.g., halogen substitutions or heterocyclic appendages) that exceed novelty thresholds. File provisional patents early to protect synthetic routes or therapeutic applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.